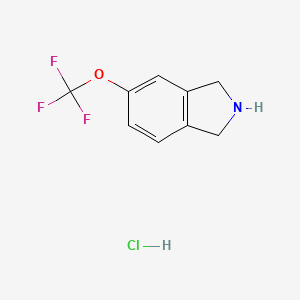

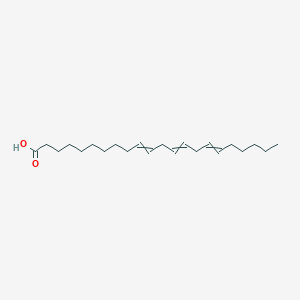

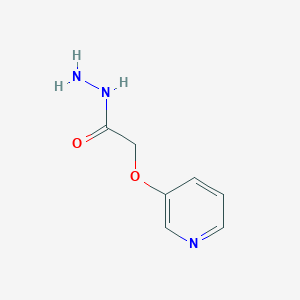

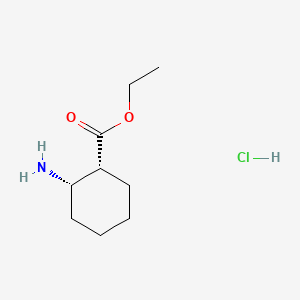

![molecular formula C11H15ClN2O3S B3110990 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide CAS No. 181481-36-7](/img/structure/B3110990.png)

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide

Übersicht

Beschreibung

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide, also known as CES-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Occurrence and Control of Nitrogenous Disinfection By-Products in Drinking Water

Nitrogenous disinfection by-products (N-DBPs), including nitrosamines and haloacetonitriles, pose significant concerns due to their genotoxicity and cytotoxicity. The shift from chlorination to chloramination in water treatment to reduce trihalomethanes (THMs) can increase certain N-DBPs. Research suggests that water treatment processes like biofiltration are effective at removing N-DBP precursors such as amino acids and amines, indicating a complex relationship between water treatment methods and N-DBP formation (Bond et al., 2011).

Antioxidant Capacity Assays and Reaction Pathways

The ABTS/PP decolorization assay, widely used alongside DPPH assays, provides insights into the antioxidant capacity of compounds, including those of phenolic nature. This review elucidates the reaction pathways involved, highlighting the formation of coupling adducts with ABTS•+ and their oxidative degradation. The extent to which this coupling reaction contributes to total antioxidant capacity and the specificity of oxidation products requires further investigation (Ilyasov et al., 2020).

Biological Effects of Acetamide and Derivatives

A comprehensive review of acetamide and its derivatives, including N-methylacetamide and formamide, outlines their continued commercial importance and the biological consequences of exposure. This research emphasizes the need for updated information on the toxicology of these compounds, reflecting on their usage and biological responses (Kennedy, 2001).

Sulfonamide Drug Analogs and Biological Importance

Sulfonamide analogs, such as N-sulfonylamino azinones, have been extensively investigated for their biological activities, including antihypertensive, anti-inflammatory, and anticancer effects. This review highlights the synthesis and biological activities of these compounds, suggesting their potential in developing new therapeutic agents (Elgemeie et al., 2019).

Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy

This review focuses on pretreatments of the skin to improve clinical outcomes of photodynamic therapy (PDT) using ALA/MAL. Techniques such as the use of keratolytics, penetration enhancers, and temperature elevation during ALA application are discussed for optimizing protoporphyrin IX content and enhancing PDT efficacy (Gerritsen et al., 2008).

Eigenschaften

IUPAC Name |

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-9(15)14(2)8-7-13-18(16,17)11-5-3-10(12)4-6-11/h3-6,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTDYWMRQBXIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-N-methylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

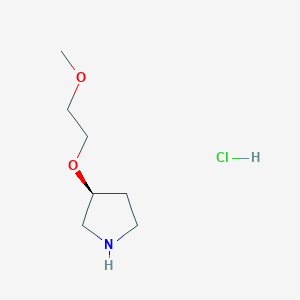

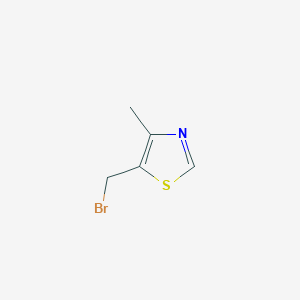

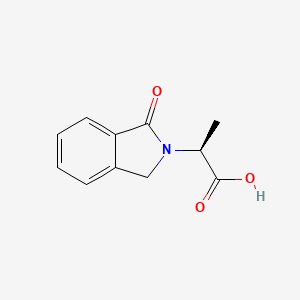

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B3110943.png)